molecular formula C21H25NO3 B13354718 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate

1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate

Cat. No.: B13354718
M. Wt: 339.4 g/mol
InChI Key: CQYUSOLRWKIRAB-UHFFFAOYSA-N
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Description

1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate typically involves multi-step organic reactions. One common method involves the alkylation of piperidine derivatives with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Methylpiperidin-4-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
  • 3-Methylpiperidin-2-one derivatives

Comparison: 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(1-methylpiperidin-2-yl) 2-hydroxy-2-(2-methylphenyl)-2-phenylacetate

InChI

InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(24,17-11-4-3-5-12-17)20(23)25-19-14-8-9-15-22(19)2/h3-7,10-13,19,24H,8-9,14-15H2,1-2H3

InChI Key

CQYUSOLRWKIRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)OC3CCCCN3C)O

Origin of Product

United States

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